molecular formula C15H18N2O2 B2599729 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide CAS No. 852367-28-3

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide

Cat. No.: B2599729
CAS No.: 852367-28-3
M. Wt: 258.321
InChI Key: MEYBZPUGFGMHBZ-UHFFFAOYSA-N
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Description

2-(1H-Indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is an indole-based acetamide derivative characterized by a 3-methylbutyl group attached to the nitrogen of the oxoacetamide moiety. Indole derivatives are widely recognized for their diverse pharmacological activities, including anticancer, antiviral, and anti-inflammatory properties .

Properties

IUPAC Name

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10(2)7-8-16-15(19)14(18)12-9-17-13-6-4-3-5-11(12)13/h3-6,9-10,17H,7-8H2,1-2H3,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEYBZPUGFGMHBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCNC(=O)C(=O)C1=CNC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide typically involves the reaction of 1H-indole-3-carbaldehyde with a primary amine, such as 3-methylbutylamine, in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often in an aqueous medium, to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve a similar synthetic route but on a larger scale. The process would be optimized for higher yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The indole ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.

    Substitution: Halogenation can be carried out using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Halogenated or nitrated indole derivatives.

Scientific Research Applications

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, affecting processes such as cell growth and apoptosis .

Comparison with Similar Compounds

Key Research Findings and Implications

Substituent-Driven Activity : Bulky groups (e.g., adamantane) enhance anticancer activity but may limit solubility, whereas alkyl chains (e.g., 3-methylbutyl) could optimize bioavailability .

Mechanistic Diversity : N-substituents dictate mechanisms—adamantane derivatives induce apoptosis via caspases, while D-24851 targets microtubules .

Resistance Profiles: Non-aromatic substituents (e.g., 3-methylbutyl) may circumvent multidrug resistance associated with P-glycoprotein efflux, as seen in D-24851 .

Biological Activity

2-(1H-indol-3-yl)-N-(3-methylbutyl)-2-oxoacetamide is a compound of significant interest due to its potential biological activities, especially in the fields of antimicrobial and anticancer research. This article synthesizes various studies and findings regarding the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features an indole core, which is known for its diverse biological activities. The structure can be summarized as follows:

PropertyDescription
IUPAC Name This compound
Molecular Formula C16H20N2O2
Molecular Weight 288.35 g/mol
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indole moiety is known to modulate various enzyme activities and receptor interactions, influencing several signaling pathways that are crucial for cellular function.

  • Antimicrobial Activity : The compound has shown promising results against a range of bacterial strains, including multidrug-resistant pathogens. Its mechanism may involve disrupting bacterial cell membranes or inhibiting key metabolic pathways.
  • Anticancer Activity : Research indicates that this compound exhibits cytotoxic effects on various cancer cell lines, particularly solid tumors such as colon and lung cancers. It may induce apoptosis through the activation of intrinsic pathways or by inhibiting oncogenic signaling pathways.

Antimicrobial Properties

Recent studies have evaluated the antimicrobial efficacy of related indole derivatives, providing insights into the potential activity of this compound:

  • Minimum Inhibitory Concentration (MIC) : Compounds in this class have demonstrated MIC values ranging from 0.13 to 1.0 µg/mL against Gram-positive bacteria, indicating strong antimicrobial potential .

Anticancer Properties

In a patent study focused on indole derivatives, this compound was highlighted for its antitumor activity:

  • Case Study : The compound showed significant efficacy against colon carcinoma cells, with mechanisms involving apoptosis induction and cell cycle arrest .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with similar compounds:

Compound NameBiological ActivityNotable Features
1H-Indole-3-carbaldehydePrecursor for indole derivativesVersatile synthetic utility
2-(1H-indol-3-yl)ethan-1-amineAntidepressant propertiesDifferent receptor interactions
2-(1H-indol-3-yl)-N,N-dimethyl-2-oxoacetamideAnticancer and antimicrobialHigh cytotoxicity in some cases

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